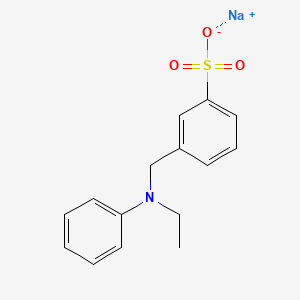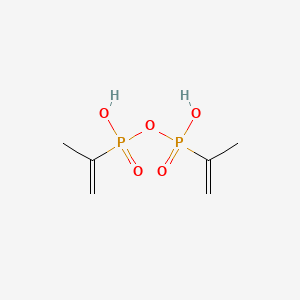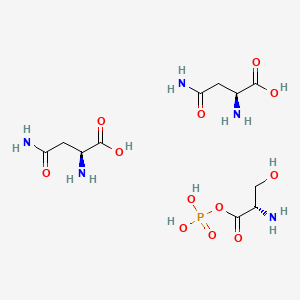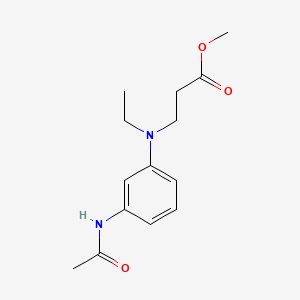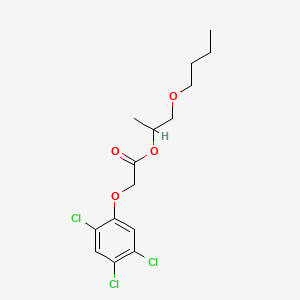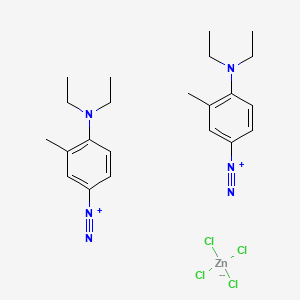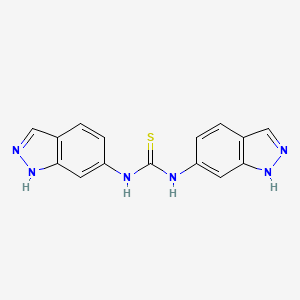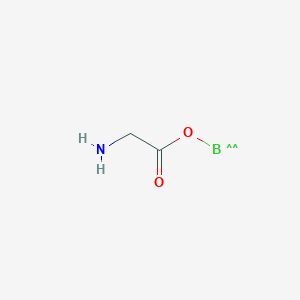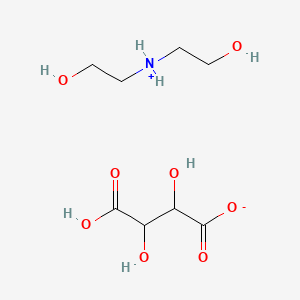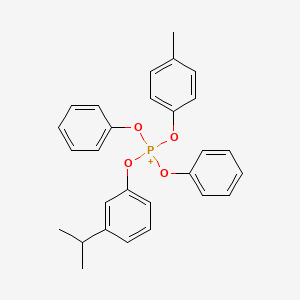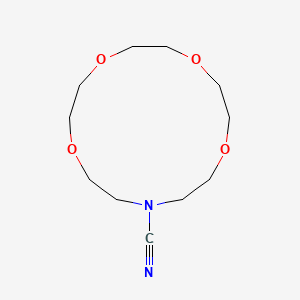
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-carbonitrile is a macrocyclic compound known for its unique structure, which includes a nitrogen atom and multiple oxygen atoms within a 15-membered ring. This compound is part of the crown ether family, specifically aza-crown ethers, which are known for their ability to form stable complexes with metal ions. The presence of the nitrile group adds to its versatility in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a linear polyether with a nitrile-containing amine in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-carbonitrile undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions due to the presence of nitrogen and oxygen atoms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Reduction: The nitrile group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions
Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride in aqueous or organic solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Complexation: Metal-ion complexes with enhanced stability.
Substitution: Substituted derivatives with modified functional groups.
Reduction: Corresponding amines from the reduction of the nitrile group.
Scientific Research Applications
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ion interactions and catalysis.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with biologically relevant metal ions.
Medicine: Explored for its potential in diagnostic imaging and as a therapeutic agent in metal-ion-related diseases.
Industry: Utilized in the separation and purification of metal ions in various industrial processes.
Mechanism of Action
The mechanism of action of 1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-carbonitrile primarily involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms within the macrocyclic ring coordinate with metal ions, stabilizing them and altering their chemical properties. This complexation can influence various molecular targets and pathways, including enzymatic activities and cellular transport mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraoxa-13-azacyclopentadecane: Lacks the nitrile group but shares the macrocyclic structure.
1,4,7,10-Tetraoxa-15-azacyclopentadecane: Similar structure with a different ring size.
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-yl: Contains different substituents on the nitrogen atom.
Uniqueness
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-carbonitrile is unique due to the presence of the nitrile group, which enhances its reactivity and versatility in chemical reactions. This functional group allows for additional modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
80900-27-2 |
|---|---|
Molecular Formula |
C11H20N2O4 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1,4,7,10-tetraoxa-13-azacyclopentadecane-13-carbonitrile |
InChI |
InChI=1S/C11H20N2O4/c12-11-13-1-3-14-5-7-16-9-10-17-8-6-15-4-2-13/h1-10H2 |
InChI Key |
ZXFBJJNPLKHAKE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOCCOCCN1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


